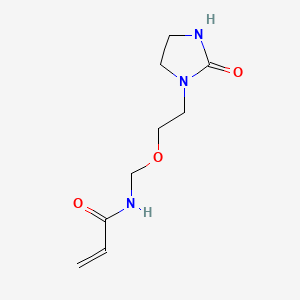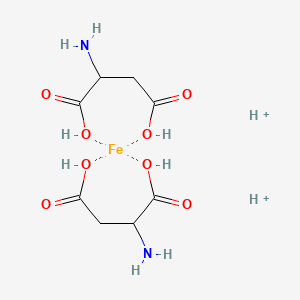
Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) is a coordination compound with the molecular formula C8H16FeN2O8 It consists of a ferrate(2-) ion complexed with two DL-aspartate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) typically involves the reaction of ferric chloride with DL-aspartic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the aspartate ligands to the ferrate ion. The general reaction can be represented as follows:
FeCl3+2DL-Aspartic Acid→Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) can undergo various chemical reactions, including:
Oxidation: The ferrate ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the aspartate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ethylenediamine or other amino acids can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state ferrate complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) involves its interaction with molecular targets such as enzymes and receptors. The ferrate ion can participate in redox reactions, influencing cellular processes. The aspartate ligands facilitate the transport and delivery of the ferrate ion to specific sites within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dihydrogen bis[L-aspartato(2-)-N,O1,O4]ferrate(2-)
- Iron(III) aspartate
- Ferric citrate
Uniqueness
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) is unique due to its specific coordination environment and the presence of DL-aspartate ligands. This configuration imparts distinct chemical and biological properties compared to other iron coordination compounds.
Properties
CAS No. |
97806-24-1 |
|---|---|
Molecular Formula |
C8H16FeN2O8+2 |
Molecular Weight |
324.07 g/mol |
IUPAC Name |
2-aminobutanedioic acid;hydron;iron |
InChI |
InChI=1S/2C4H7NO4.Fe/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/p+2 |
InChI Key |
VGFLQDXRIDQEPQ-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


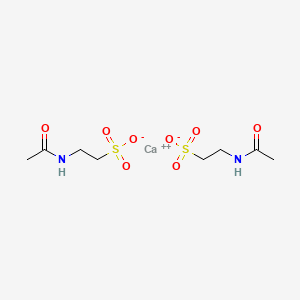

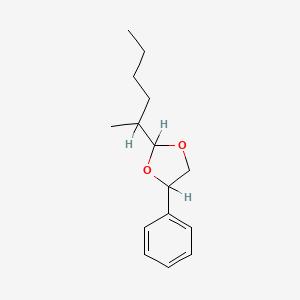
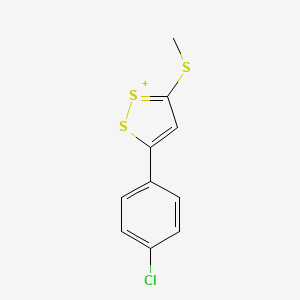
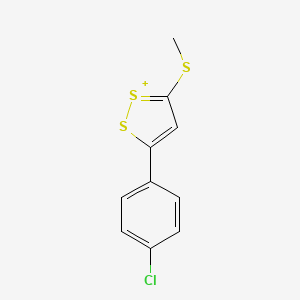
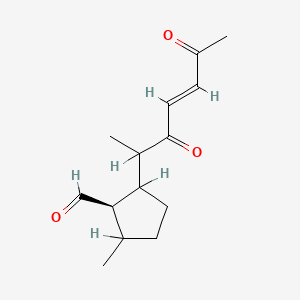
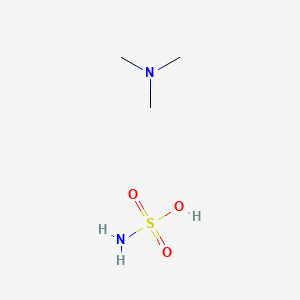
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
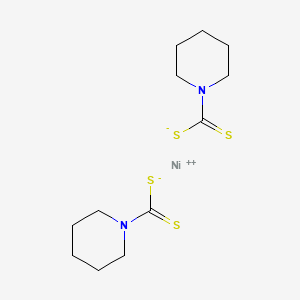

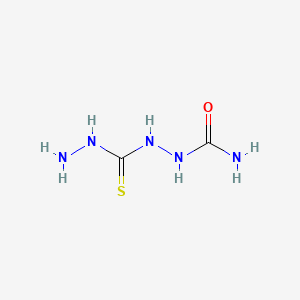

![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
